Comparative Physicochemical Properties: Enhanced Lipophilicity and Acidity vs. 5‑Unsubstituted Analog
The introduction of a 5‑chloro substituent significantly alters key physicochemical properties compared to the 5‑unsubstituted analog, 4‑cyclopropylthiophene‑2‑carboxylic acid. Predicted pKa values indicate that the chloro derivative is more acidic, which can affect solubility, formulation, and target binding under physiological conditions . The increased molecular weight and lipophilicity (inferred from the presence of the chloro substituent) are also critical for optimizing ADME properties in drug discovery campaigns.
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | 3.60 ± 0.10 |
| Comparator Or Baseline | 4‑Cyclopropylthiophene‑2‑carboxylic acid: ~3.35 (predicted) [1] |
| Quantified Difference | ΔpKa ≈ 0.25 (more acidic) |
| Conditions | ACD/Labs Percepta Platform (predicted) |
Why This Matters
A difference of ~0.25 pKa units can influence the compound's ionization state at a given pH, directly impacting its solubility, permeability, and potential for salt formation.
- [1] PubChem. 4-Cyclopropylthiophene-2-carboxylic acid. Compound Summary CID 68047356. View Source
